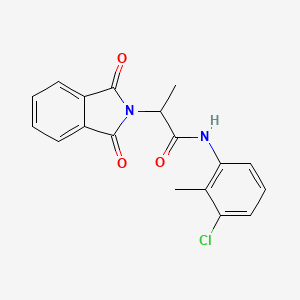

N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic amide derivative featuring a 1,3-dioxoisoindole core linked to a propanamide moiety substituted with a 3-chloro-2-methylphenyl group. The 1,3-dioxoisoindole group is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and nitric oxide (NO)-donor properties .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-10-14(19)8-5-9-15(10)20-16(22)11(2)21-17(23)12-6-3-4-7-13(12)18(21)24/h3-9,11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJTVEJROKBISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as E545-0127, is a synthetic compound with potential biological activity that has been explored for its pharmacological properties. This article provides a comprehensive overview of its biological activity, including its chemical structure, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃O₄. Its structure features a chloro-substituted aromatic ring and an isoindole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 363.81 g/mol |

| LogP (Partition Coefficient) | 4.966 |

| Water Solubility (LogSw) | -4.90 |

| Polar Surface Area | 70.772 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Anticancer Potential

E545-0127 has been included in various screening libraries aimed at anticancer drug discovery. Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, although specific mechanisms of action remain to be fully elucidated.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of E545-0127 against human breast cancer cells (MCF-7), the compound demonstrated an IC50 value in the low micromolar range. This indicates significant potential for further development as an anticancer agent.

Antiviral Activity

The compound is also part of antiviral annotated libraries, suggesting potential efficacy against viral infections. The specific mechanisms through which E545-0127 exerts antiviral effects are still under investigation but may involve interference with viral replication processes.

While detailed mechanisms are not yet fully characterized, initial findings indicate that E545-0127 may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways related to growth and proliferation.

Research Findings and Studies

Several studies have investigated the biological activity of E545-0127:

- Anticancer Activity : Research published in pharmacological journals highlights its effectiveness against various cancer types, particularly due to its ability to induce apoptosis in cancer cells.

- Antiviral Properties : Studies have shown that compounds similar to E545-0127 can inhibit viral entry into host cells and disrupt viral replication.

- Toxicology Assessments : Toxicological evaluations indicate that while E545-0127 shows promising biological activity, careful assessment of its safety profile is necessary before clinical application.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Compounds sharing the 2-(1,3-dioxoisoindol-2-yl)propanamide backbone but differing in aryl substituents demonstrate how structural modifications impact properties:

Key Findings :

Nitrate Derivatives as NO Donors

Compounds C1–C6 (e.g., (1,3-dioxoisoindol-2-yl)methyl nitrate) are nitrate esters of the 1,3-dioxoisoindole scaffold, designed as NO donors for sickle cell disease (SCD) treatment:

| Compound | Substituent | Molecular Formula | Genotoxicity (MNRET/1,000 cells) | Reference |

|---|---|---|---|---|

| C1 | Methyl nitrate | C₁₀H₇N₃O₅ | <6 at 100 mg/kg | |

| Hydroxyurea (HU) | N/A | CH₄N₂O₂ | 33.7 at 100 mg/kg |

Key Findings :

- C1–C6 exhibit lower genotoxicity than hydroxyurea (HU), a standard SCD drug, with micronucleated reticulocyte (MNRET) frequencies <6 vs. 33.7 for HU at 100 mg/kg .

Amidophosphate Derivatives with Antimicrobial Activity

| Compound | Substituent | Activity | Synthetic Yield | Reference |

|---|---|---|---|---|

| 14a | Dimethyl phosphate | Antimicrobial (broad-spectrum) | 58% | |

| 14b | Diethyl phosphate | Antimicrobial (broad-spectrum) | 62% |

Key Findings :

Hybrid Derivatives with Dual Pharmacophores

N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () combines a nonsteroidal anti-inflammatory drug (naproxen) with tryptamine, highlighting the versatility of amide bonds in drug design:

- Structural Insight : The 1,3-dioxoisoindole core in the target compound could be hybridized with other pharmacophores (e.g., indole, NSAIDs) to multifunctional agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves coupling reactions under anhydrous conditions to prevent hydrolysis. For example, a base such as triethylamine can facilitate the reaction between a substituted aniline (e.g., 3-chloro-2-methylaniline) and an acyl chloride derivative of the isoindole-dione moiety. Purification is achieved via recrystallization using polar aprotic solvents or column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. Which spectroscopic techniques are critical for confirming the compound's structural integrity and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for verifying the aromatic protons, chlorinated substituents, and amide linkages. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like the isoindole-dione carbonyl (≈1700 cm⁻¹) and amide bonds (≈1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How is preliminary biological activity screening conducted for this compound in vitro?

- Methodological Answer : Initial assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Cytotoxicity is evaluated via MTT or resazurin assays in cancer cell lines. Dose-response curves (IC50 values) are generated to assess potency, with positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (e.g., DMSO) to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound's bioactivity against specific molecular targets?

- Methodological Answer : Systematic modifications to the phenyl (e.g., halogen substitution patterns) and isoindole-dione moieties (e.g., electron-withdrawing groups) are synthesized and tested. For example, replacing the 3-chloro group with fluorine may enhance metabolic stability. Parallel artificial membrane permeability assays (PAMPA) and molecular docking with target proteins (e.g., kinases) guide rational design .

Q. What computational approaches predict the compound's reactivity in synthetic pathways or interactions with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations model transition states and regioselectivity in key reactions (e.g., acylation). Molecular dynamics (MD) simulations predict binding affinities to targets like ATP-binding pockets, using software such as AutoDock Vina. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods refine interaction energies for pharmacophore mapping .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) validate target engagement. Purity reassessment via HPLC-MS identifies batch variability. Comparative studies with structural analogs (e.g., methyl vs. ethyl substituents) isolate critical functional groups. Meta-analyses of published data account for experimental variables (e.g., cell line specificity) .

Q. What strategies improve synthetic yield and selectivity for large-scale research applications?

- Methodological Answer : Design of experiments (DoE) optimizes solvent polarity (e.g., acetonitrile vs. THF), temperature (0–25°C), and stoichiometry. Catalytic additives (e.g., DMAP) enhance acylation efficiency. Flow chemistry systems improve reproducibility, while in-line FTIR monitors reaction progress. Green chemistry principles (e.g., solvent recycling) reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.